molecular formula C13H11BrN2 B1652998 Benzaldehyde 4-bromophenylhydrazone CAS No. 16917-43-4

Benzaldehyde 4-bromophenylhydrazone

Cat. No.: B1652998
CAS No.: 16917-43-4
M. Wt: 275.14 g/mol
InChI Key: GJOWEMFPPKFGAH-XNTDXEJSSA-N
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Description

Benzaldehyde 4-bromophenylhydrazone is a hydrazone derivative formed by the condensation of benzaldehyde with 4-bromophenylhydrazine. Hydrazones are widely used in organic synthesis, analytical chemistry (e.g., carbonyl group derivatization), and pharmaceutical research due to their stability and reactivity.

Properties

CAS No.

16917-43-4

Molecular Formula

C13H11BrN2

Molecular Weight

275.14 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-4-bromoaniline

InChI

InChI=1S/C13H11BrN2/c14-12-6-8-13(9-7-12)16-15-10-11-4-2-1-3-5-11/h1-10,16H/b15-10+

InChI Key

GJOWEMFPPKFGAH-XNTDXEJSSA-N

SMILES

C1=CC=C(C=C1)C=NNC2=CC=C(C=C2)Br

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC2=CC=C(C=C2)Br

Canonical SMILES

C1=CC=C(C=C1)C=NNC2=CC=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Bromine (-Br) and nitro (-NO₂) groups are both electron-withdrawing, but the nitro group exerts a stronger inductive effect, likely making benzaldehyde 4-nitrophenylhydrazone more reactive in nucleophilic or redox reactions compared to the bromo analog .
  • Molecular Weight : The bromo derivative’s higher molecular weight compared to the nitro analog suggests differences in volatility and chromatographic behavior .

Reduction Behavior

Hydrazones are often reduced to amines or alcohols. indicates that aldehydes (e.g., benzaldehyde) are more reactive than ketones in reduction reactions. For benzaldehyde derivatives:

  • Benzaldehyde phenylhydrazone derivatives may undergo cleavage under electrochemical reduction, yielding products like benzamide and benzaldehyde (as seen in benzaldehyde benzoylhydrazone) .
  • The bromine substituent in this compound could stabilize intermediates during reduction, altering product distribution compared to nitro or unsubstituted analogs .

Preparation Methods

Condensation Reaction Overview

The formation of hydrazone derivatives involves nucleophilic addition of hydrazine to the carbonyl group of aldehydes, followed by dehydration. For 4-HBBPH, equimolar quantities of 4-hydroxy benzaldehyde and 4-bromophenylhydrazine undergo reflux in aqueous medium for 2–3 hours. The reaction proceeds as follows:

$$
\text{4-Hydroxy benzaldehyde} + \text{4-Bromophenylhydrazine} \xrightarrow{\text{Reflux}} \text{4-HBBPH} + \text{H}_2\text{O}
$$

This acid-free, one-pot method leverages the inherent reactivity of the aldehyde and hydrazine groups, avoiding the need for catalysts.

Detailed Preparation Methodology

Reagents and Conditions

  • Reactants :
    • 4-Hydroxy benzaldehyde (1.0 equiv)
    • 4-Bromophenylhydrazine (1.0 equiv)
  • Solvent : Aqueous medium (no organic co-solvent specified)
  • Temperature : Reflux (~100°C, inferred from aqueous boiling point)
  • Duration : 2–3 hours

Procedure

  • Reflux : Combine equimolar amounts of 4-hydroxy benzaldehyde and 4-bromophenylhydrazine in water. Heat under reflux for 2–3 hours.
  • Cooling and Crystallization : Allow the mixture to cool to room temperature, inducing crystallization of the crude product.
  • Filtration and Washing : Filter the solid, wash with cold water, and air-dry.
  • Recrystallization : Purify the product via recrystallization from hot aqueous methanol.

Yield and Physical Properties

  • Yield : 89%
  • Melting Point : 163°C
  • Elemental Analysis :
    • Calculated: C (51.67%), N (9.27%), H (3.37%)
    • Observed: C (51.32%), N (9.57%), H (3.22%)
  • Spectral Data :
    • IR (cm⁻¹) : 1130 (–OH), 1610 (C=N), 590 (C–Br)
    • FAB-MS (m/z) : 302.15

Comparative Analysis of Hydrazone Synthesis Methods

While the provided sources focus on 4-HBBPH, analogous protocols for benzaldehyde 4-bromophenylhydrazone would involve substituting 4-hydroxy benzaldehyde with benzaldehyde. Key considerations include:

Parameter 4-HBBPH Synthesis Projected Method for this compound
Aldehyde Component 4-Hydroxy benzaldehyde Benzaldehyde
Solvent Water Ethanol/water or methanol/water
Catalyst None Optional: Acetic acid or HCl
Reaction Time 2–3 hours 1–4 hours (depending on catalyst)
Yield 89% 70–90% (estimated)

Purification and Characterization

Recrystallization Optimization

The use of aqueous methanol for recrystallization ensures removal of unreacted starting materials and byproducts. For this compound, alternative solvents like ethyl acetate or hexane may enhance crystal purity.

Analytical Validation

  • Melting Point Consistency : Sharp melting points (e.g., 163°C for 4-HBBPH) confirm compound purity.
  • Elemental Analysis : Validates stoichiometric composition.
  • Spectroscopic Techniques : IR and mass spectrometry provide functional group and molecular weight confirmation.

Scalability and Industrial Relevance

The method’s simplicity (one-step reaction, minimal purification) makes it scalable. Industrial adaptation would require:

  • Continuous Reflux Systems : For large-volume production.
  • Automated Filtration : To handle crystalline products efficiently.
  • Solvent Recovery : Recycling methanol/water mixtures to reduce costs.

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for Benzaldehyde 4-bromophenylhydrazone, and what precursors are typically employed?

  • Methodology : Synthesis often involves condensation of 4-bromophenylhydrazine with benzaldehyde derivatives. For example, 4-(bromomethyl)benzaldehyde (CAS 51359-78-5) can serve as a precursor under controlled conditions (e.g., reflux in ethanol with acid catalysis). Reaction progress is monitored via TLC or NMR spectroscopy to confirm hydrazone bond formation .
  • Key Considerations : Ensure anhydrous conditions to avoid side reactions. Purification typically involves recrystallization or column chromatography.

Q. Which analytical techniques are most effective for characterizing this compound?

  • Structural Confirmation :

  • X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides precise molecular geometry .
  • NMR spectroscopy (¹H/¹³C) identifies functional groups and confirms hydrazone linkage.
    • Quantitative Analysis :
  • GC-MS or HPLC-UV detects trace impurities and validates purity, with detection limits as low as 1 mg/kg in complex matrices .

Q. What safety protocols should be followed given limited toxicological data for this compound?

  • Handling Precautions : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin/eye contact; rinse immediately with water for 15+ minutes if exposed .
  • First Aid : For ingestion, do not induce vomiting; provide water if conscious. Seek medical advice, as systemic toxicity data are incomplete .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral or crystallographic data for this compound?

  • Cross-Validation : Combine multiple techniques (e.g., IR, Raman, and X-ray diffraction) to confirm structural assignments. For ambiguous UV-Vis results (e.g., nonlinear absorbance trends), use surface-enhanced Raman scattering (SERS) to enhance sensitivity, as demonstrated for benzaldehyde derivatives .
  • Computational Aids : Optimize molecular geometry using DFT calculations (e.g., Gaussian software) to compare theoretical and experimental spectra .

Q. What computational methods are suitable for studying the reactivity or interactions of this compound?

  • Reactivity Modeling :

  • Density Functional Theory (DFT) predicts electronic properties and reaction pathways (e.g., nucleophilic attack sites).
  • Molecular Dynamics (MD) Simulations explore solvation effects or binding interactions in biological systems.
    • Applications : Study tautomerism or coordination chemistry with metal ions for catalysis or sensor development .

Q. How can the biological activity of this hydrazone derivative be systematically assessed?

  • In Vitro Assays :

  • Enzyme Inhibition : Screen against target enzymes (e.g., cyclooxygenase) using fluorometric or colorimetric assays.
  • Cytotoxicity Testing : Use MTT assays on cell lines to evaluate IC₅₀ values. Reference studies on structurally similar hydrazones (e.g., 4-hydroxybenzaldehyde derivatives) for mechanistic insights .
    • In Vivo Models : Prioritize compounds with promising in vitro results for rodent studies, adhering to ethical guidelines.

Q. What methodologies address the lack of ecological data for this compound?

  • Ecotoxicological Testing :

  • Follow OECD guidelines for acute toxicity assays (e.g., Daphnia magna immobilization or algal growth inhibition).
  • Assess biodegradability via closed bottle tests (OECD 301D) .
    • Environmental Fate Studies :
  • Measure soil/water partitioning coefficients (Kd) and photolysis rates under simulated sunlight .

Methodological Notes

  • Contradictory Data : When SDS hazard information conflicts (e.g., toxicity classifications in vs. ), conduct preliminary in vitro toxicity screens (e.g., Ames test for mutagenicity) to establish lab-specific safety protocols.
  • Detection Limits : For trace analysis, optimize SERS substrates (e.g., Au/Ag nanoparticles) to enhance sensitivity, as demonstrated for benzaldehyde detection in floral elixirs .

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